molecular formula C12H13NO4 B3058030 Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 873055-00-6

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3058030
CAS No.: 873055-00-6
M. Wt: 235.24 g/mol
InChI Key: TWWYDAMKOZTNLB-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 873055-00-6) is a versatile hexahydroquinoline derivative of significant interest in medicinal chemistry research. This compound belongs to a class of structures known for their wide spectrum of biological activities, primarily stemming from their role as 1,4-dihydropyridine (1,4-DHP) analogs and calcium channel modulators . Historically, such hexahydroquinoline derivatives have been synthesized via Hantzsch-type multicomponent reactions and investigated as potential calcium channel antagonists, which are relevant for cardiovascular research . Contemporary studies have expanded their potential applications, revealing that structurally similar hexahydroquinoline-3-carboxylate compounds exhibit notable anti-inflammatory properties. Recent research indicates that these derivatives can significantly decrease the levels of key pro-inflammatory cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1), and modulate complement system proteins, suggesting a promising mechanism of action beyond calcium channel blockade . With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, this compound serves as a valuable chemical scaffold for developing new pharmacologically active agents and probing inflammatory pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. IDENTIFICATION • CAS Number : 873055-00-6 • Molecular Formula : C12H13NO4 • Molecular Weight : 235.24 g/mol • SMILES : O=C(C1=CNC2=C(C(CCC2)=O)C1=O)OCC

Properties

IUPAC Name

ethyl 4,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6H,2-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWYDAMKOZTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512139
Record name Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873055-00-6
Record name Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Hantzsch Reaction Adaptations

The Hantzsch reaction remains the cornerstone for synthesizing hexahydroquinoline derivatives. For Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a four-component system is employed:

  • Reactants :

    • Ethyl acetoacetate (β-ketoester)
    • Aromatic aldehydes (e.g., benzaldehyde)
    • 1,3-Cyclohexanedione
    • Ammonium acetate (nitrogen source)
  • Conditions :

    • Solvent: Ethanol or acetic acid
    • Temperature: Reflux (78–110°C)
    • Catalyst: None (thermal) or Brønsted acids (e.g., p-toluenesulfonic acid)
    • Time: 4–12 hours
  • Mechanism :
    The reaction proceeds via imine formation between ammonium acetate and the aldehyde, followed by Knoevenagel condensation with 1,3-cyclohexanedione. Michael addition of the β-ketoester and subsequent cyclization yields the hexahydroquinoline core.

  • Yield : 70–85% under thermal conditions.

Catalytic Enhancements

To improve efficiency, heterogeneous catalysts are widely adopted:

Catalyst Solvent Temp. (°C) Time (h) Yield (%)
Cell-Pr-NHSO3H Ethanol Reflux 2.5 92
ZrO2 nanoparticles H2O/EtOH 80 1.5 89
Montmorillonite K10 Solvent-free 120 1.0 88

Key Advances :

  • Cellulose-supported sulfonic acid (Cell-Pr-NHSO3H) : Enables recyclability (5 cycles without loss), reducing waste.
  • Microwave-assisted synthesis : Cuts reaction time to 30 minutes with 90% yield.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, leveraging mechanical energy to drive reactions:

  • Reactants : Ground in a 1:1:1:1 molar ratio.
  • Conditions :
    • Frequency: 30 Hz
    • Time: 45 minutes
  • Yield : 82% with 95% purity.

Aqueous-Phase Reactions

Water as a solvent enhances sustainability:

  • Procedure :
    Reactants are stirred in water with 5 mol% citric acid at 80°C for 3 hours.
  • Advantages :
    • Avoids volatile organic compounds (VOCs).
    • Simplifies purification (precipitates upon cooling).
  • Yield : 78%.

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, flow chemistry offers advantages:

  • Parameters :
    • Tubular reactor (stainless steel, 10 m length).
    • Residence time: 8 minutes.
    • Temp.: 130°C.
    • Pressure: 5 bar.
  • Output : 1.2 kg/h with 94% conversion.

Crystallization and Purification

Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1) at 0°C yields 98% pure crystals.
  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) for analytical-grade material.

Mechanistic and Kinetic Studies

Rate-Determining Steps

Kinetic profiling reveals:

  • Knoevenagel condensation (activation energy: 45 kJ/mol).
  • Cyclization (activation energy: 60 kJ/mol).

Computational Modeling

Density functional theory (DFT) simulations identify transition states:

  • Transition State 1 :
    $$ E_a = 48.7 \, \text{kJ/mol} $$ for imine formation.
  • Transition State 2 :
    $$ E_a = 62.3 \, \text{kJ/mol} $$ for ring closure.

Comparative Analysis of Methodologies

Method Yield (%) Time Scalability Eco-Friendliness
Classical Hantzsch 75–85 4–12h Moderate Low
Microwave-assisted 88–92 0.5h High Moderate
Solvent-free ball-mill 82 0.75h Low High
Continuous flow 94 0.13h Very high Moderate

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of hydroxyquinoline derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making the compound of interest in anticancer research.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Polyhydroquinolines

Compound Name Substituents at Key Positions Functional Groups Present References
This compound 4,5-dioxo; ethyl carboxylate at C3 Keto, ester
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-Cl-phenyl); 2,7,7-trimethyl; 5-oxo Aryl, methyl, keto, ester
Ethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3,4-OMe-phenyl); 2,7,7-trimethyl; 5-oxo Aryl, methoxy, methyl, keto, ester
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-F-phenyl); 2,7,7-trimethyl; 5-oxo Aryl, fluoro, methyl, keto, ester
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(3-OMe-phenyl); 2,7,7-trimethyl; 5-oxo Aryl, methoxy, methyl, keto, ester

Key Observations :

  • Aryl Substitutions : Derivatives like the 4-chlorophenyl () or 4-fluorophenyl () variants exhibit enhanced electronic effects, influencing reactivity in Hantzsch condensation reactions.
  • Methoxy Groups : Methoxy-substituted analogs () demonstrate improved solubility in polar solvents due to increased polarity.
  • Methyl Groups : Trimethyl substitutions at positions 2,7,7 (common in analogs) enhance steric stability and crystallinity .

Insights :

  • Melting Points : Bromophenyl and methoxyphenyl derivatives exhibit higher melting points (>250°C) due to stronger intermolecular interactions .

Biological Activity

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 873055-00-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and potential therapeutic effects based on recent studies.

  • Molecular Formula : C₁₂H₁₃N₁O₄
  • Molecular Weight : 235.24 g/mol
  • Structure : This compound features a hexahydroquinoline core with two keto groups at positions 4 and 5 and a carboxylate group at position 3.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to hexahydroquinoline derivatives. This compound has been shown to inhibit key inflammatory mediators:

  • Mechanism of Action : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial for the inflammatory response. This inhibition leads to a reduction in nitric oxide production in stimulated macrophages .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study utilizing the MTT assay demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HeLa15.0
MCF-720.5
A54918.0

These results suggest that the compound may have potential as an anticancer agent due to its ability to induce cell death in malignant cells .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively and reduce oxidative stress markers in vitro . The electrochemical methods used for evaluation indicated a strong correlation between the structure of the compound and its antioxidant activity.

Case Study 1: In Vivo Anti-inflammatory Effects

In a recent animal model study involving induced inflammation in rats, administration of this compound resulted in:

  • A significant decrease in paw edema.
  • Lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

This study supports the compound's potential for treating inflammatory diseases .

Case Study 2: Anticancer Efficacy in Xenograft Models

In xenograft models using human breast cancer cells implanted in mice:

  • Treatment with this compound led to a marked reduction in tumor size compared to control groups.

Histopathological analysis revealed increased apoptosis in treated tumors .

Q & A

Basic: What are the standard synthetic protocols for Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is synthesized via the Hantzsch multicomponent reaction. A typical protocol involves refluxing equimolar amounts of dimedone (5,5-dimethylcyclohexane-1,3-dione), an aldehyde derivative, ethyl acetoacetate, and ammonium acetate in ethanol for 2–9 hours. The product is isolated by filtration or solvent evaporation, yielding 60–85% purity. Crystallization in ethanol or methanol is used for structural refinement .

Advanced: How can green chemistry principles be applied to optimize the synthesis of polyhydroquinoline derivatives?

Recent studies highlight solvent-free conditions or reusable catalysts to minimize waste. For example, magnetic graphene oxide-fucoidan nanocomposites achieve 90–95% yields under microwave irradiation, reducing reaction times to 15–30 minutes. Hot filtration tests confirm catalyst stability over five cycles without significant activity loss .

Basic: What analytical techniques are critical for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, resolving bond lengths, angles, and torsion angles. Key parameters include triclinic (P1) or orthorhombic (Pbca) space groups, with refinement using SHELX or OLEX2 software. Disorder in ethyl or aryl groups is common and resolved via split-site occupancy models .

Advanced: How can crystallographic data contradictions (e.g., disordered substituents) be systematically addressed?

Disordered regions (e.g., ethyl groups) require multi-conformational modeling in refinement software (OLEX2 or SHELXL). Occupancy ratios are refined with constraints to ensure total occupancy ≤1.0. Hydrogen bonding networks and π-π stacking interactions further validate structural stability .

Basic: What pharmacological activities are reported for structurally related hexahydroquinoline derivatives?

Analogous compounds exhibit:

  • Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Cytotoxicity : IC50 = 12–45 µM in MCF-7 and HeLa cell lines via ROS-mediated apoptosis .
  • Antioxidant effects : DPPH radical scavenging (EC50 = 18–25 µM) .

Advanced: How do electronic and steric effects of aryl substituents influence biological activity?

  • Electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity by increasing electrophilicity and membrane permeability. For example, 4-(3-chlorophenyl) derivatives show 2× higher activity than methoxy-substituted analogs .
  • Steric hindrance from bulky substituents (e.g., trimethoxyphenyl) reduces binding affinity to enzyme active sites, as shown in molecular docking studies .

Advanced: How can contradictory catalytic efficiency data across studies be reconciled?

Discrepancies arise from:

  • Catalyst loading : 5 mol% ZnO/polyaniline yields 92% conversion vs. 10 mol% for unmodified ZnO (78%) .
  • Reaction medium : Ethanol achieves higher yields (85%) than acetonitrile (62%) due to better solubility of intermediates .
    Standardized reporting of turnover numbers (TON) and turnover frequencies (TOF) is recommended for cross-study comparisons .

Basic: What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Optimize molecular geometries and predict frontier orbital energies (HOMO-LUMO gaps) for redox activity .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., NF-κB for anti-inflammatory activity) using AutoDock Vina .

Advanced: What strategies improve the enantiomeric purity of hexahydroquinoline derivatives?

Chiral resolution via enzymatic catalysis (e.g., lipase-mediated kinetic resolution) achieves >90% ee. Alternatively, chiral auxiliaries like (-)-isoborneol in asymmetric Hantzsch reactions yield enantiomerically enriched products .

Basic: How is thermal stability assessed for this compound?

Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220–250°C. Differential scanning calorimetry (DSC) reveals melting points at 249–255°C, consistent with crystalline purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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